2-(4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamido)benzamide
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Overview
Description
The compound “2-(4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamido)benzamide” is a complex organic molecule. It contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms, and also has methoxyphenyl, butanamido, and benzamide groups .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Typically, reactions could occur at the functional groups present in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and reactivity. These properties would depend on the exact structure of the compound .Scientific Research Applications
Molecular Structure and Antioxidant Activity
- A study focused on a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide, analyzed both experimentally and theoretically using X-ray diffraction, IR spectroscopy, and DFT calculations. This work highlighted the significance of such compounds in understanding molecular structures and evaluating their antioxidant properties using DPPH free radical scavenging test (Demir et al., 2015).
Enzyme Inhibition for Disease Treatment
- Research on novel pyridazinone derivatives as butyrylcholinesterase inhibitors presented findings on the synthesis and evaluation of these compounds for their potential in treating diseases like Alzheimer's. This investigation included kinetic and molecular docking studies, suggesting these compounds as promising lead candidates (Dundar et al., 2019).
Dopamine Receptor Affinity
- A structural modification study on benzamide derivatives aimed at identifying features leading to dopamine D(3) receptor affinity, highlighting the therapeutic potential of such compounds in neurological disorders (Leopoldo et al., 2002).
Synthesis and Evaluation of Antimicrobial Activities
- The synthesis of novel Schiff base benzamides and their evaluation for antimicrobial activities underscored the role of such compounds in developing new antimicrobial agents. This work included the synthesis of key intermediates and assessment of their in vitro antibacterial and antifungal activity (Karanth et al., 2018).
Antiplatelet Aggregation Activities
- A series of 4‐methoxy‐3‐arylamido‐N‐(substitutedphenyl)benzamides were synthesized and evaluated for their in vitro antiplatelet aggregation activities. This research demonstrated the potential of these compounds as safer and more effective antiplatelet agents, offering insights into their structural characterization and biological evaluation (Liu et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[4-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]butanoylamino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4/c1-30-16-10-8-15(9-11-16)18-12-13-21(28)26(25-18)14-4-7-20(27)24-19-6-3-2-5-17(19)22(23)29/h2-3,5-6,8-13H,4,7,14H2,1H3,(H2,23,29)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGMACILYZDPJQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=CC=CC=C3C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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